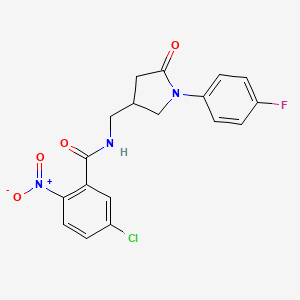
5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide is an intriguing organic compound with potential applications in various scientific fields. The presence of multiple functional groups, including a nitro group, a chlorinated benzene ring, and a fluorophenyl moiety, makes this compound chemically interesting.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a series of cyclization reactions starting from a suitable precursor.
Introduction of the Nitro Group: : The nitration of a benzene ring is commonly achieved using a mixture of concentrated sulfuric acid and nitric acid.
Chlorination: : The chlorination of the aromatic ring can be accomplished using chlorine gas or a suitable chlorinating agent.
Coupling Reaction: : The final product is obtained through coupling reactions that form the amide bond, often using coupling reagents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production would focus on optimizing yield and purity, often involving automated processes and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the nitro group to an amine can be carried out using agents like lithium aluminum hydride.
Substitution: : Substitution reactions, especially electrophilic aromatic substitutions, can be performed given the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, catalysts.
Reduction: : Lithium aluminum hydride, palladium on carbon.
Substitution: : Halogenating agents like chlorine gas.
Major Products Formed
Oxidation: : Formation of carboxylic acids or other oxidized derivatives.
Reduction: : Amines from the reduction of the nitro group.
Substitution: : Various halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
As a reagent in organic synthesis to explore reaction mechanisms and synthesis of complex molecules.
Biology
Potential use in studying enzyme interactions, given its multiple functional groups.
Medicine
Investigation into its potential as a pharmacophore for drug design, particularly due to its structural complexity and presence of functional groups.
Industry
As an intermediate in the synthesis of more complex compounds used in various industrial applications.
Mécanisme D'action
The compound's mechanism of action can be analyzed through its interactions at the molecular level:
Molecular Targets: : Enzymes or receptors that interact with its functional groups, possibly leading to inhibition or activation.
Pathways Involved: : Binding to specific proteins and affecting their function, leading to a cascade of biochemical reactions.
Comparaison Avec Des Composés Similaires
Unique Features
The presence of both a nitro group and a fluorophenyl group makes this compound particularly unique, providing opportunities for diverse chemical reactivity.
Similar Compounds
5-chloro-N-phenylbenzamide: : Lacks the additional functional groups found in 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide.
4-nitro-N-phenylbenzamide: : Shares the nitro group but does not have the chlorinated benzene ring or the pyrrolidine moiety.
N-(4-fluorophenyl)-2-nitrobenzamide: : Similar but lacks the chlorine and the pyrrolidine ring.
There you have it—an in-depth look at this compound. Chemical compounds like these really show how incredibly complex and interesting chemistry can be. Did this hit the mark for what you were after?
Propriétés
IUPAC Name |
5-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O4/c19-12-1-6-16(23(26)27)15(8-12)18(25)21-9-11-7-17(24)22(10-11)14-4-2-13(20)3-5-14/h1-6,8,11H,7,9-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUBYUVYSRVMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
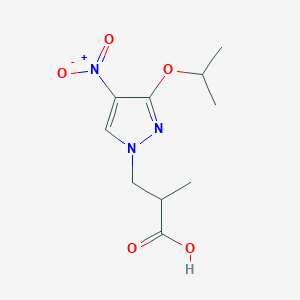
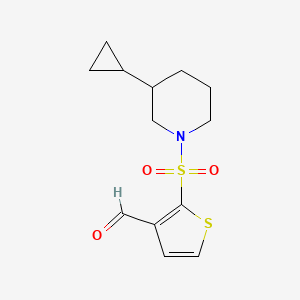
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2925901.png)
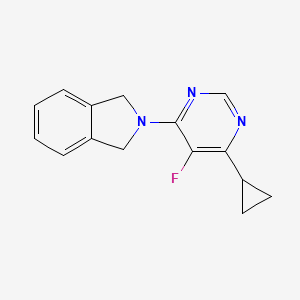
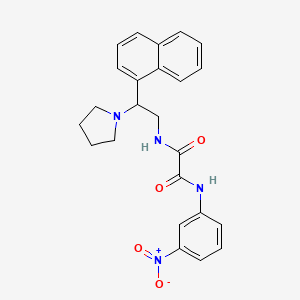
![(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol](/img/structure/B2925907.png)
![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)
![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)
![3-(2-Carboxymethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)
![2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2925916.png)
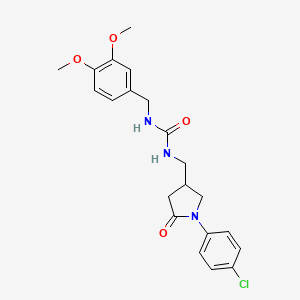
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925921.png)
![3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole](/img/structure/B2925922.png)
